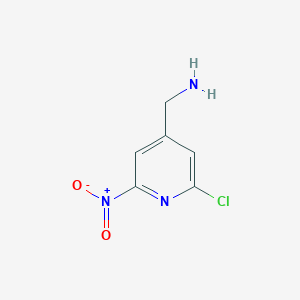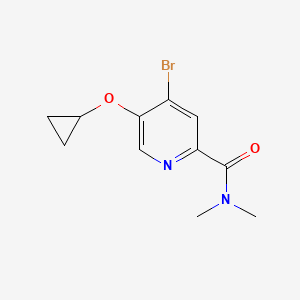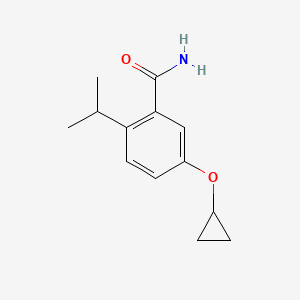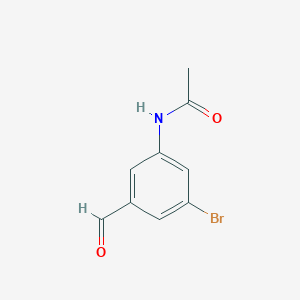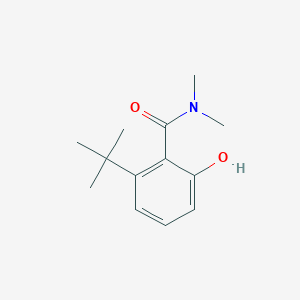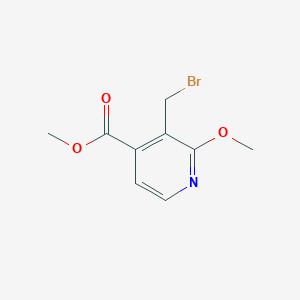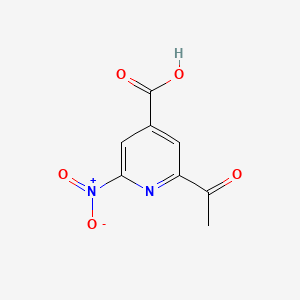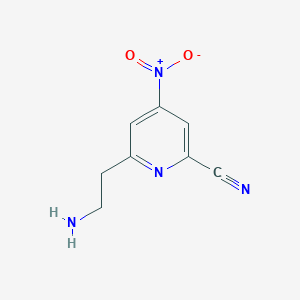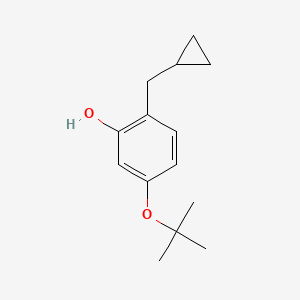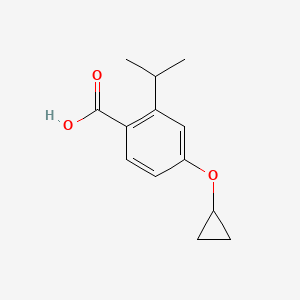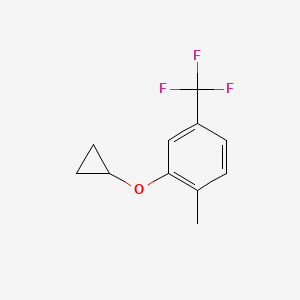
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O It is characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as iron (III) chloride and reagents like trioxane and thionyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .
類似化合物との比較
4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene: Similar in structure but with a chloromethyl group instead of a cyclopropoxy group.
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene: Similar but with the methyl group in a different position on the benzene ring.
Uniqueness: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a cyclopropoxy group and a trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.
特性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2-cyclopropyloxy-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-8(11(12,13)14)6-10(7)15-9-4-5-9/h2-3,6,9H,4-5H2,1H3 |
InChIキー |
BQXQVTJYSPVQRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


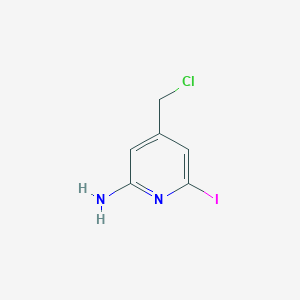
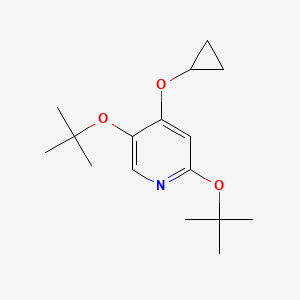
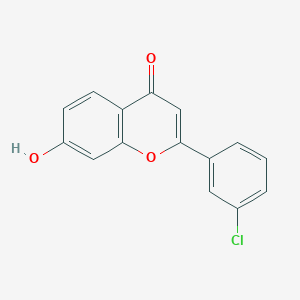
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
